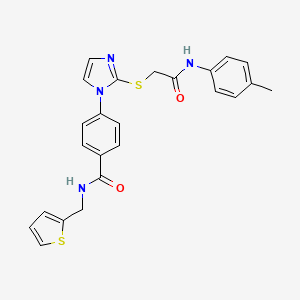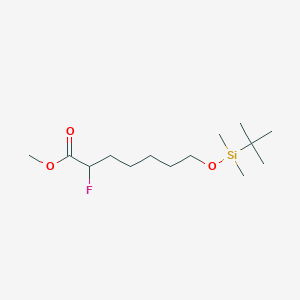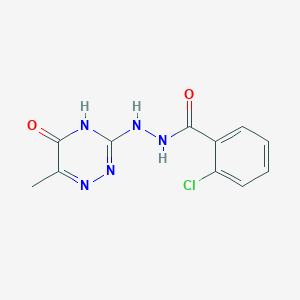
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Toxicology
Studies on environmental exposure to various organic compounds, including organophosphorus and pyrethroid pesticides, investigate the extent of human exposure, particularly in vulnerable populations such as children. For instance, research conducted in South Australia assessed the environmental exposure to neurotoxic insecticides in preschool children, indicating widespread chronic exposure (Babina et al., 2012). Such studies are crucial for understanding the potential health risks associated with these compounds and developing public health policies to mitigate exposure.
Cancer Research
Investigations into the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods have provided valuable insights into human exposure to these compounds and their potential link to cancer (Ushiyama et al., 1991). This line of research is vital for assessing dietary risks and developing dietary guidelines to reduce cancer risk.
Pharmacokinetics and Drug Metabolism
Research on the disposition and metabolism of pharmaceutical compounds in humans is fundamental for drug development and safety assessment. For example, a study on the novel orexin receptor antagonist SB-649868 explored its pharmacokinetics in healthy subjects, providing essential data on its elimination and metabolic pathways (Renzulli et al., 2011). Such studies are crucial for determining the safety and efficacy of new drugs.
Neurotoxicology
Investigations into the effects of specific compounds on the nervous system, such as the study on chronic parkinsonism due to exposure to meperidine analogs, are crucial for understanding the neurotoxic potential of various substances (Langston et al., 1983). This research area is essential for identifying hazardous compounds and understanding the mechanisms of neurotoxicity.
Propriétés
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-18-15-19(2)29(27-18)22-7-3-20(4-8-22)6-10-24(30)26-17-21-5-9-23(25-16-21)28-11-13-31-14-12-28/h3-5,7-9,15-16H,6,10-14,17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPQZQHKFBJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CN=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((6-morpholinopyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)



![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579780.png)